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Compound of Interest

Compound Name: 5-Methoxy-beta-methyltryptamine

Cat. No.: B3349181

Disclaimer: Direct experimental data on 5-Methoxy-beta-methyltryptamine (5-MeO-3-MT) is
not currently available in published scientific literature. This guide provides a comprehensive
overview based on the well-characterized analogues, 5-Methoxy-N,N-dimethyltryptamine (5-
MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), to infer the potential
properties and research considerations for 5-MeO-3-MT.

Introduction

5-Methoxy-beta-methyltryptamine (5-MeO-3-MT) is a lesser-known tryptamine derivative. As
a structural analogue of the potent psychedelic 5-MeO-DMT and the research chemical 5-MeO-
AMT, it holds potential for unique pharmacological properties. This document serves as a
technical guide for researchers, scientists, and drug development professionals, summarizing
the anticipated chemistry, pharmacology, and experimental considerations for 5-MeO-3-MT.
The information presented is largely extrapolated from data on its close chemical relatives due
to the absence of direct studies on the beta-methylated compound.

Chemical Profile

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3349181?utm_src=pdf-interest
https://www.benchchem.com/product/b3349181?utm_src=pdf-body
https://www.benchchem.com/product/b3349181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3349181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

5-MeO-3-MT
Property 5-MeO-DMT 5-MeO-AMT .
(Predicted)
2-(5-methoxy-1H- 1-(5-methoxy-1H- 2-(5-methoxy-1H-
IUPAC Name indol-3-yl)-N,N- indol-3-yl)propan-2- indol-3-yl)-N-
dimethylethanamine amine methylpropan-1-amine
Molecular Formula Ci13H1sN20 Ci12H16N20 Ci13H1sN20
Molecular Weight 218.29 g/mol 204.27 g/mol 218.29 g/mol
Structure
Synthesis

While a specific synthesis for 5-MeO--MT has not been published, a potential synthetic route
can be proposed based on established tryptamine synthesis methodologies. A common
approach involves the reductive amination of a corresponding ketone or aldehyde.

A plausible synthetic pathway for 5-MeO-3-MT could involve the reaction of 5-methoxy-indole-
3-acetaldehyde with methylamine, followed by reduction.

1| Vilsmeier- ~Haack Reaction 2 Wittig Reaction 2 3 Reductive Amination
indole -Methoxy-indole-3-carbaldehyde [—=—#| - Substituted Indole Intermediate [—=— xidation th dol
R L rrormeswwre RN = S promwepmeern NP ] ] 2]

Click to download full resolution via product page
A potential synthetic workflow for 5-Methoxy-beta-methyltryptamine.

Pharmacology

The pharmacology of 5-MeO-3-MT is expected to be primarily mediated by its interaction with
serotonin (5-HT) receptors, similar to other tryptamines. The beta-methylation on the
ethylamine side chain is a key structural feature that will differentiate its activity from 5-MeO-
DMT and 5-MeO-AMT.

Predicted Receptor Binding Profile
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The following table presents the known receptor binding affinities of 5-MeO-DMT and 5-MeO-
AMT. It is anticipated that 5-MeO-B-MT will also exhibit affinity for these receptors, although the
precise values are unknown.

] ) 5-MeO--MT Ki
Receptor 5-MeO-DMT Ki (hM) 5-MeO-AMT Ki (nM) (nM)
n
Predicted: Moderate
5-HT1a 3+0.2[1] 46-194 ) o
to High Affinity
Predicted: Moderate
5-HT2a 907 + 170[1] 34 ] .
to High Affinity
Predicted: Moderate
5-HT20 - 90 .
Affinity
Predicted: Possible
5-HT1e
Affinity
Predicted: Possible
5-HT~
Affinity
o Predicted: Weak
SERT Weak inhibitor[1] 12,000 o
Inhibition
S Predicted: Weak
NET Weak inhibitor[1] >22,000 o
Inhibition
o Predicted: Weak
DAT Weak inhibitor[1] >26,000

Inhibition

Note: Ki values are inhibition constants; a lower value indicates higher binding affinity.

Structure-Activity Relationship (SAR) Insights

» Beta-Methylation: In phenethylamines, beta-methylation can decrease direct agonist activity
at adrenergic receptors. In tryptamines, this modification may influence selectivity and
potency at serotonin receptor subtypes. It could potentially reduce the rate of metabolism by
monoamine oxidase (MAO), thereby prolonging the duration of action compared to un-
methylated analogs.
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» 5-Methoxy Group: The 5-methoxy substitution on the indole ring is known to significantly
increase affinity for the 5-HT1a receptor.[2][3] This feature is expected to be a key
determinant of the pharmacological profile of 5-MeO-3-MT.

Predicted Signaling Pathways

Based on the activity of 5-MeO-DMT, 5-MeO-[3-MT is predicted to act as an agonist at 5-HT1a
and 5-HTza receptors, initiating intracellular signaling cascades.
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Predicted primary signaling pathways for 5-Methoxy-beta-methyltryptamine.
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Experimental Protocols
Receptor Binding Assay

A standard radioligand binding assay would be employed to determine the affinity of 5-MeO-[3-
MT for various receptors.

Preparation

5-MeO-B-MT
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(varying ) — M ncubation Separation & Measuremen t Data Analysis
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>
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Cell Membranes
(expressing target receptor)
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Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay

A calcium flux assay is a common method to determine the functional activity (agonist or
antagonist) of a compound at Gg-coupled receptors like 5-HTza.

Methodology:

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HTza receptor.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: Add varying concentrations of 5-MeO-3-MT to the cells.

Signal Detection: Measure the change in fluorescence intensity over time using a
fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular
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calcium, signifying receptor activation.

o Data Analysis: Plot the dose-response curve and calculate the ECso (half-maximal effective
concentration) and Emax (maximal effect) values.

In Vivo Behavioral Assay (Rodent Model)

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2a receptor activation
and is commonly used to assess the potential psychedelic-like effects of tryptamines.

Protocol:
e Acclimation: Acclimate male C57BL/6J mice to the testing environment.

o Administration: Administer 5-MeO-3-MT intraperitoneally (i.p.) at various doses. Include a
vehicle control group.

e Observation: Record the number of head twitches for each mouse over a defined period
(e.g., 30-60 minutes) post-injection.

» Data Analysis: Compare the number of head twitches between the different dose groups and
the control group using appropriate statistical methods (e.g., ANOVA).

Toxicology and Safety Considerations

The toxicology of 5-MeO-3-MT is unknown. As with any novel research chemical, it should be
handled with appropriate personal protective equipment (PPE) in a controlled laboratory
setting. Researchers should consider potential cardiovascular effects, neurotoxicity, and
behavioral changes.

Conclusion

5-Methoxy-beta-methyltryptamine represents an unexplored area in tryptamine research.
Based on structure-activity relationships, it is predicted to be a potent serotonergic agent, likely
with a distinct pharmacological profile compared to its alpha-methylated and N,N-dimethylated
counterparts. The information and experimental protocols provided in this guide offer a
foundational framework for initiating research into this novel compound. Further in vitro and in
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Vvivo studies are necessary to elucidate its precise pharmacological, toxicological, and
behavioral effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Psychotomimetic N-methylated tryptamines: formation in brain in vivo and in vitro -
PubMed [pubmed.nchbi.nlm.nih.gov]

2. blossomanalysis.com [blossomanalysis.com]

3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [5-Methoxy-beta-methyltryptamine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3349181#5-methoxy-beta-methyltryptamine-as-a-
research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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